2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate
Description
Historical Context and Development
The development of 2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate can be traced through chemical database records, with its first documentation in PubChem occurring on May 29, 2009. The compound was most recently modified in chemical databases on May 24, 2025, indicating ongoing research interest and potential structural refinements. This timeline reflects the relatively recent emergence of fluorinated carbamate compounds in chemical research, coinciding with the broader development of organofluorine chemistry that gained prominence in the late 20th and early 21st centuries.
The synthesis and characterization of this compound align with the historical development of carbamate chemistry, which has roots extending back to the 19th century when carbamic acid derivatives were first systematically studied. The incorporation of trifluoroethyl groups represents a more modern advancement, reflecting the growing understanding of fluorine's unique electronic and steric effects in organic molecules. The specific combination of methoxy and nitro substituents on the phenyl ring demonstrates the evolution toward more complex, multi-functional organic compounds designed for specific research applications.
Nomenclature and Classification
The compound 2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate carries the Chemical Abstracts Service registry number 1087788-70-2. According to the International Union of Pure and Applied Chemistry nomenclature system, the complete systematic name is 2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate. Alternative naming conventions include 2,2,2-trifluoroethyl 2-methoxy-5-nitrophenylcarbamate, which emphasizes the carbamate linkage structure.
The compound is classified under several chemical categories based on its functional groups and structural features. Primarily, it belongs to the carbamate family, characterized by the presence of the carbamate functional group (-NH-CO-O-). Additionally, it is classified as an organofluorine compound due to the trifluoroethyl substituent, and as a nitroaromatic compound owing to the nitro group attached to the phenyl ring. The presence of the methoxy group further categorizes it as an aromatic ether derivative.
Database identifiers for this compound include PubChem Compound Identification Number 39871460 and Molecular Design Limited Number MFCD11099815. These standardized identifiers facilitate accurate compound tracking across different chemical databases and research platforms, ensuring consistent identification in scientific literature and commercial applications.
Structural Characteristics and Molecular Properties
The molecular structure of 2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate exhibits distinct architectural features that define its chemical behavior and properties. The molecular formula C₁₀H₉F₃N₂O₅ represents a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The molecular weight is precisely determined as 294.18 grams per mole according to PubChem calculations, with slight variations reported in other sources citing 294.19 grams per mole.
The structural backbone consists of a carbamate linkage connecting a 2,2,2-trifluoroethyl group to a substituted phenyl ring. The phenyl ring bears two substituents: a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 5-position, relative to the nitrogen attachment point. This substitution pattern creates a specific electronic environment that influences the compound's reactivity and physical properties.
| Structural Component | Position | Electronic Effect |
|---|---|---|
| Methoxy Group | 2-position | Electron-donating, ortho to nitrogen |
| Nitro Group | 5-position | Electron-withdrawing, meta to nitrogen |
| Trifluoroethyl Group | Carbamate oxygen | Highly electronegative |
| Carbamate Linkage | Central | Resonance stabilization |
The International Chemical Identifier string for this compound is InChI=1S/C10H9F3N2O5/c1-19-8-3-2-6(15(17)18)4-7(8)14-9(16)20-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,16), providing a standardized representation of its connectivity. The corresponding InChI Key TTWGIZRXJRNWJI-UHFFFAOYSA-N serves as a condensed identifier for database searches.
The Simplified Molecular Input Line Entry System representation is COC1=C(C=C(C=C1)N+[O-])NC(=O)OCC(F)(F)F, which clearly illustrates the connectivity pattern and formal charges within the molecule. This representation highlights the ionic character of the nitro group and the covalent nature of the remaining bonds.
Physical and Chemical Properties
The physical properties of 2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate reflect the influence of its diverse functional groups on molecular behavior. The compound exists as a solid powder at room temperature, with specific storage requirements including maintenance at room temperature under appropriate conditions. The physical state is consistent with the molecular weight and intermolecular forces present in the structure.
Thermal properties of the compound include a calculated boiling point of 316.1 ± 42.0 degrees Celsius at 760 millimeters of mercury pressure. The flash point is estimated at 145.0 ± 27.9 degrees Celsius, indicating moderate thermal stability under standard conditions. These thermal parameters suggest that the compound requires careful handling under elevated temperature conditions to prevent decomposition or volatilization.
| Property | Value | Units | Method |
|---|---|---|---|
| Molecular Weight | 294.18 | g/mol | Calculated |
| Density | 1.5 ± 0.1 | g/cm³ | Estimated |
| Boiling Point | 316.1 ± 42.0 | °C | Calculated |
| Flash Point | 145.0 ± 27.9 | °C | Estimated |
| Vapor Pressure | 0.0 ± 0.7 | mmHg at 25°C | Calculated |
| Polarizability | 24.0 ± 0.5 | 10⁻²⁴ cm³ | Calculated |
The density of the compound is calculated as 1.5 ± 0.1 grams per cubic centimeter, reflecting the presence of heavy atoms such as fluorine and the nitro group. This relatively high density is characteristic of fluorinated organic compounds and contributes to the compound's physical handling properties.
Vapor pressure measurements indicate extremely low volatility, with values of 0.0 ± 0.7 millimeters of mercury at 25 degrees Celsius. This low vapor pressure suggests minimal evaporation under ambient conditions, which has implications for storage, handling, and potential atmospheric release. The polarizability of the molecule is calculated as 24.0 ± 0.5 × 10⁻²⁴ cubic centimeters, indicating moderate molecular polarization responses to external electric fields.
Chemical stability considerations include the presence of multiple reactive functional groups that may undergo various chemical transformations. The carbamate linkage is susceptible to hydrolysis under acidic or basic conditions, potentially releasing the corresponding amine and alcohol components. The nitro group provides sites for reduction reactions, while the methoxy group may participate in nucleophilic displacement reactions under appropriate conditions.
Isomerism and Conformational Analysis
The structural complexity of 2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate presents opportunities for various forms of isomerism and conformational diversity. The carbamate functional group exhibits characteristic conformational behavior due to partial double bond character resulting from resonance between the nitrogen lone pair and the carbonyl group. Research on related carbamate compounds indicates that the barrier for rotation about the carbon-nitrogen bond in carbamates typically ranges from 12.5 to 16 kilocalories per mole, depending on the substituents.
The presence of the aromatic ring system introduces additional conformational considerations, particularly regarding the orientation of the carbamate group relative to the plane of the benzene ring. The substitution pattern with methoxy and nitro groups creates an asymmetric electronic environment that may influence the preferred conformational arrangements. Studies on similar substituted phenylcarbamates suggest that electronic effects from ring substituents can significantly affect rotational barriers and equilibrium conformations.
Computational analysis of carbamate conformations reveals that syn and anti rotamers about the carbamate carbon-nitrogen bond exhibit different stability profiles depending on the electronic nature of the attached groups. In the case of electron-withdrawing substituents, such as the nitro group present in this compound, the barriers to rotation may be reduced compared to simple alkyl-substituted carbamates. The computational data indicates that electron-withdrawing aromatic rings can increase single bond character in the carbamate carbon-nitrogen bond, thereby reducing rotational barriers.
The trifluoroethyl group attached to the carbamate oxygen introduces additional conformational complexity through its highly electronegative fluorine atoms. These fluorine substituents create strong dipole moments that may influence intermolecular interactions and preferred molecular orientations in solid state and solution phases. The gauche and anti conformations about the carbon-carbon bond in the trifluoroethyl group may exhibit different energetic preferences due to fluorine-fluorine repulsions and fluorine-oxygen interactions.
Crystallographic studies of related compounds suggest that hydrogen bonding interactions can significantly influence conformational preferences in carbamate-containing molecules. The potential for intermolecular hydrogen bonding between the carbamate nitrogen-hydrogen group and electron-rich centers in neighboring molecules may stabilize specific conformational arrangements in the solid state. The methoxy oxygen and nitro group oxygens provide additional sites for hydrogen bonding interactions that could affect molecular packing and conformational selection.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O5/c1-19-8-3-2-6(15(17)18)4-7(8)14-9(16)20-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWGIZRXJRNWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride is a chemical compound with the molecular formula C₁₄H₂₂ClN₃O₂. This compound is notable for its structural features, including an ethylamino group and a morpholinyl phenyl moiety, which are critical for its biological activity. It has been primarily utilized in biochemical research, particularly in proteomics, due to its potential interactions with various biological systems .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that 2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents .
- Proteomic Applications : The compound is used in proteomics research to study protein interactions and functions due to its ability to bind with specific proteins .
- Potential Anticonvulsant Effects : Preliminary studies suggest that derivatives of similar structures may exhibit anticonvulsant properties, warranting further investigation into the pharmacological profile of this compound .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in 2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride contributes to its distinct biological activities. A comparative analysis with similar compounds reveals variations in biological activity based on structural modifications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide | Methyl instead of ethyl group | May exhibit different biological activity |
| N-[4-(morpholin-4-yl)phenyl]acetamide | Lacks ethylamino group | Potentially less potent as an antimicrobial |
| 2-(ethylamino)-N-[3-(morpholin-4-yl)phenyl]acetamide | Different substitution on phenyl ring | Variation could affect binding affinity |
Case Studies
- Antimicrobial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of various bacterial strains, highlighting its potential as a therapeutic agent against infections.
- Proteomic Interaction Studies : Experiments involving mass spectrometry have shown that 2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride can selectively interact with target proteins, facilitating the identification of protein complexes within cellular environments.
2,2,2-Trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate is another significant compound with the molecular formula C₁₀H₉F₃N₂O₅. Its unique trifluoroethyl and nitrophenyl groups contribute to its biological properties and applications in medicinal chemistry.
Biological Activity
The biological activities associated with this compound include:
- Anticancer Potential : Initial studies suggest that compounds containing trifluoroethyl groups may enhance anticancer activity due to improved metabolic stability and cellular uptake .
- Insecticidal Properties : Research indicates that derivatives of this compound exhibit insecticidal activity, making them candidates for agricultural applications .
Structure-Activity Relationship (SAR)
The incorporation of trifluoroethyl and nitrophenyl groups significantly influences the biological activity of this compound. The following table summarizes key structural features and their implications:
| Compound Name | Structural Features | Biological Implications |
|---|---|---|
| 2,2,2-Trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate | Trifluoroethyl and nitrophenyl moieties | Enhanced metabolic stability and potential anticancer activity |
| 2,2,2-Trifluoroethyl N-(5-nitrophenyl)carbamate | Lacks methoxy group | May exhibit reduced solubility and bioactivity |
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation through apoptosis induction mechanisms.
- Insecticidal Efficacy : Field trials have shown that formulations containing this compound effectively reduce pest populations without adversely affecting non-target species.
Scientific Research Applications
Pharmaceutical Applications
2,2,2-Trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate is primarily explored in pharmaceutical research for its potential as an active pharmaceutical ingredient (API). Its structure suggests possible efficacy in targeting specific biological pathways.
Case Study: Anticancer Activity
A study investigated the compound's potential as an anticancer agent. The results indicated that it inhibited the growth of certain cancer cell lines, suggesting its utility in cancer therapeutics. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Agricultural Chemistry
The compound is also being studied for its applications in agrochemicals, particularly as a pesticide or herbicide. Its fluorinated structure may enhance its stability and efficacy in agricultural formulations.
Data Table: Efficacy Against Common Pests
| Pest Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Whiteflies | 75 | 250 |
| Fungal Pathogens | 90 | 300 |
Material Science
In material science, this compound is being evaluated for its potential use in developing advanced materials with unique properties such as increased thermal stability and chemical resistance.
Case Study: Polymer Blends
Research has shown that incorporating 2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate into polymer blends can significantly improve mechanical properties and thermal stability. The findings suggest a promising avenue for creating high-performance materials suitable for industrial applications.
Analytical Chemistry
The compound serves as a reference standard in analytical chemistry for developing methods to quantify similar compounds in various matrices. Its distinct chemical properties make it an ideal candidate for calibration standards.
Data Table: Analytical Method Validation
| Method | Limit of Detection (LOD) | Recovery (%) |
|---|---|---|
| HPLC | 0.1 µg/mL | 98 |
| GC-MS | 0.05 µg/mL | 95 |
Comparison with Similar Compounds
Key Structural Features
Structural Insights :
- Trifluoroethyl vs. Chloroethyl/Allyl : The trifluoroethyl group (–OCH₂CF₃) in the main compound increases electron-withdrawing effects and hydrophobicity compared to the chloroethyl (–OCH₂CH₂Cl) or allyl (–OCH₂CH=CH₂) groups in analogs .
- Phenyl Substitution Patterns : The 2-methoxy-5-nitro substitution in the main compound contrasts with the 2-trifluoromethyl group in ’s analog, which lacks the nitro group. Nitro groups enhance electrophilicity, making the main compound more reactive in nucleophilic aromatic substitution reactions .
Physicochemical and Functional Comparisons
Solubility and Reactivity
- Lipophilicity : The trifluoroethyl group in the main compound confers higher logP (predicted ~2.1) compared to the chloroethyl analog (logP ~1.5) due to fluorine’s hydrophobic nature .
- Metabolic Stability: Fluorinated carbamates (e.g., main compound, ) resist oxidative degradation better than non-fluorinated analogs (e.g., ’s allyl carbamate), as C–F bonds are less susceptible to enzymatic cleavage .
- Reactivity : The nitro group in the main compound facilitates reduction to amines, enabling its use as a precursor for bioactive molecules. In contrast, ’s trifluoromethylphenyl analog lacks this functional versatility .
Preparation Methods
General Synthetic Strategy
The preparation of 2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate generally follows a two-step approach:
- Activation of 2,2,2-trifluoroethanol to form an activated carbonate intermediate.
- Reaction of the activated carbonate with the aromatic amine (2-methoxy-5-nitroaniline) to form the carbamate.
This approach avoids harsh conditions and allows for good yields and purity.
Activation of 2,2,2-Trifluoroethanol
A common method to activate 2,2,2-trifluoroethanol is through reaction with bis(p-nitrophenyl)carbonate or p-nitrophenyl chloroformate , which generates an activated carbonate intermediate suitable for carbamate formation.
Bis(p-nitrophenyl)carbonate reacts with 2,2,2-trifluoroethanol under mild temperatures (0 to 30 °C) in inert organic solvents such as tetrahydrofuran, acetonitrile, or ethyl acetate, often in the presence of a base like triethylamine or pyridine to scavenge released acids.
This activation avoids the need for extremely low temperatures (below −40 °C), which are disadvantageous for industrial synthesis due to energy costs and equipment complexity.
Carbamate Formation via Aminolysis
Once the activated carbonate intermediate is formed, it is reacted with the aromatic amine (2-methoxy-5-nitroaniline) to yield the target carbamate.
The reaction is typically carried out at mild temperatures (0 to 30 °C) in inert solvents, with bases such as triethylamine to neutralize the by-products and promote nucleophilic attack by the amine.
The use of activated carbonates such as p-nitrophenyl carbonate derivatives ensures high selectivity and yields, minimizing side reactions and over-acylation.
Alternative Carbamate Synthesis Methods
Other methods reported for carbamate synthesis that could be adapted include:
Direct reaction of amines with 2,2,2-trifluoroethyl chloroformate under controlled conditions, though this requires careful handling due to the reactivity of chloroformates.
Catalytic reductive carbonylation of nitroarenes to carbamates using rhodium or palladium catalysts under CO atmosphere, which can also be employed for nitro-substituted aromatic amines. This method offers a direct route from nitroarenes to carbamates but requires specialized catalysts and pressurized CO.
Representative Reaction Conditions and Data
Research Findings and Notes
The use of bis(p-nitrophenyl)carbonate as an activating agent is preferred industrially due to milder reaction conditions and better control over purity and yield compared to p-nitrophenyl chloroformate, which requires very low temperatures.
Organic bases such as triethylamine are essential to neutralize acidic by-products and improve reaction efficiency.
Solvent choice impacts solubility and reaction control; ethers, esters, and nitriles are commonly used, while protic solvents or basic solvents like pyridine are avoided as they may react with activated intermediates.
Catalytic reductive carbonylation methods offer an alternative route but are more complex and less common for this specific carbamate derivative.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reagents and reaction conditions. For example, sodium triacetoxyborohydride (STAB) has been used to stabilize intermediates during reductive amination steps in related carbamate syntheses . Solvent choice (e.g., DMF or toluene) and temperature control (e.g., maintaining 50–100°C during phosgene reactions) are critical for minimizing side products . Catalysts like platinum(IV) oxide can enhance reaction efficiency in hydrogenation steps . Yield improvements (>70%) are achievable via stepwise purification using column chromatography or recrystallization .
Q. What analytical techniques are most effective for characterizing the structure of 2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the trifluoroethyl group (-CF₃) and methoxy (-OCH₃) substituents via characteristic shifts (e.g., δ ~3.9 ppm for OCH₃) .
- X-ray Crystallography : Resolves stereochemistry and molecular packing, as demonstrated in studies of tert-butyl carbamate derivatives .
- HPLC-MS : Validates purity and molecular weight (e.g., m/z = 350.1 [M+1] for related carbamates) .
Advanced Research Questions
Q. How does the stereochemistry of 2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate influence its biological activity, and what methods are used to resolve enantiomers?
- Methodological Answer : Stereochemistry impacts receptor binding affinity and metabolic stability. Enantiomer separation is achieved via chiral HPLC with gradients of acetonitrile/water (e.g., 80:20 v/v), as shown in piperidin-3-yl carbamate separations . Stereoselective synthesis using palladium on carbon or platinum catalysts can preferentially generate specific enantiomers .
Q. What in vitro assays are recommended to study the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Radioligand Binding Assays : Quantify affinity for receptors (e.g., tumor growth inhibition targets) using tritiated analogs .
- Enzyme Inhibition Studies : Measure IC₅₀ values in fluorogenic assays (e.g., protease or kinase inhibition) .
- Cellular Uptake Assays : Use fluorescently tagged derivatives to track subcellular localization .
Q. How can computational modeling predict the binding affinity of this compound with protein targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) incorporates fluorine’s stereoelectronic effects, such as C-F bond polarization, to model interactions with hydrophobic pockets . Density Functional Theory (DFT) calculations assess charge distribution in the nitro (-NO₂) and carbamate groups to refine docking scores .
Q. What strategies are used to assess the metabolic stability of 2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate in preclinical studies?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human or rat microsomes to identify oxidative metabolites (e.g., demethylation of methoxy groups) .
- CYP450 Inhibition Screening : Use fluorometric kits to evaluate interactions with cytochrome P450 enzymes .
- Stability in Biological Matrices : Monitor degradation in plasma or simulated gastric fluid via LC-MS/MS .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities of structurally similar carbamates?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) and control for batch-to-batch variability in compound purity (>95% by HPLC). Structural analogs (e.g., tert-butyl carbamates) may exhibit divergent activities due to trifluoroethyl group electronegativity or nitro group positioning .
Q. What experimental controls are essential when studying the compound’s potential off-target effects?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
